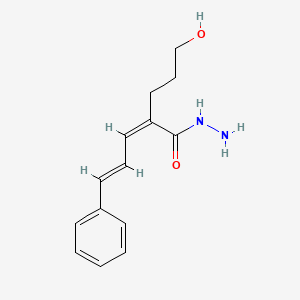![molecular formula C13H19N3O2S B4796033 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4796033.png)
2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide
Overview
Description
2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide, also known as EPPIC, is a chemical compound that has been of interest to the scientific community due to its potential applications in cancer research. EPPIC is a hydrazine derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail. In
Mechanism of Action
The mechanism of action of 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide involves the inhibition of the enzyme thioredoxin reductase (TrxR), which plays a crucial role in maintaining the redox balance in cells. TrxR is overexpressed in many cancer cells, and its inhibition can lead to the accumulation of reactive oxygen species (ROS) and ultimately induce apoptosis. 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has also been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer.
Biochemical and Physiological Effects
2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of ROS in cancer cells, which can lead to apoptosis. 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has also been shown to decrease the levels of glutathione, which is an antioxidant that protects cells from oxidative stress. Additionally, 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix and the invasion of cancer cells.
Advantages and Limitations for Lab Experiments
2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting the growth of various cancer cell lines. However, there are also some limitations to using 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in some assays. Additionally, 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been shown to have some toxicity in normal cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide. One direction is to study its potential use in combination with other cancer drugs to enhance their anticancer effects. Another direction is to study its potential use in animal models of cancer to determine its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide for cancer treatment. Finally, future research could focus on the development of analogs of 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide with improved solubility and lower toxicity in normal cells.
Scientific Research Applications
2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been studied for its potential use in combination with other cancer drugs, such as cisplatin and doxorubicin, to enhance their anticancer effects.
properties
IUPAC Name |
1-[2-(4-ethylphenoxy)propanoylamino]-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-4-10-5-7-11(8-6-10)18-9(2)12(17)15-16-13(19)14-3/h5-9H,4H2,1-3H3,(H,15,17)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXCGUORBKIHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NNC(=S)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]ethanol](/img/structure/B4795969.png)
![4-(3,4-dichlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4795970.png)
![3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B4795985.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4796003.png)
![5-methyl-N-(3-{N-[(3-nitrophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3-isoxazolecarboxamide](/img/structure/B4796008.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4796014.png)
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B4796025.png)
![3-tert-butyl-1,7-diethyl-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4796039.png)
![7-cyclopentyl-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4796043.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B4796049.png)

![2-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4796059.png)